3,6'-dichloro-6H-1,3'-bipyridazin-6-one
Descripción general
Descripción
3,6'-dichloro-6H-1,3'-bipyridazin-6-one, also known as DCB, is a heterocyclic compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 3,6'-dichloro-6H-1,3'-bipyridazin-6-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has also been shown to inhibit the activity of GSK-3β, which is involved in the regulation of glycogen metabolism and cell survival.
Biochemical and physiological effects:
3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to have various biochemical and physiological effects. In cancer research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to protect dopaminergic neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6'-dichloro-6H-1,3'-bipyridazin-6-one has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, which allows for optimization of yields. Another advantage is that it has shown promising results in various diseases, which makes it a potential therapeutic agent. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent. Another limitation is that its effects may vary depending on the disease being studied, which requires further research.
Direcciones Futuras
There are several future directions for research on 3,6'-dichloro-6H-1,3'-bipyridazin-6-one. One direction is to further study its mechanism of action to optimize its use as a therapeutic agent. Another direction is to study its effects in other diseases, such as diabetes and cardiovascular disease. Additionally, research can be conducted to optimize the synthesis methods of 3,6'-dichloro-6H-1,3'-bipyridazin-6-one to increase yields and reduce costs. Finally, research can be conducted to study the pharmacokinetics and pharmacodynamics of 3,6'-dichloro-6H-1,3'-bipyridazin-6-one to determine the optimal dosage and administration for therapeutic use.
Métodos De Síntesis
3,6'-dichloro-6H-1,3'-bipyridazin-6-one can be synthesized using various methods, including the condensation of 2,6-dichloropyridine with 2-aminopyridine followed by oxidation with potassium permanganate. Another method involves the reaction of 2,6-dichloropyridine with 2-aminopyridine in the presence of a palladium catalyst. These methods have been optimized to produce high yields of 3,6'-dichloro-6H-1,3'-bipyridazin-6-one.
Aplicaciones Científicas De Investigación
3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, 3,6'-dichloro-6H-1,3'-bipyridazin-6-one has been shown to protect dopaminergic neurons from oxidative stress.
Propiedades
IUPAC Name |
6-chloro-2-(6-chloropyridazin-3-yl)pyridazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N4O/c9-5-1-3-7(12-11-5)14-8(15)4-2-6(10)13-14/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFBOVNFYVRSAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C(=O)C=CC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290805 | |
Record name | NSC71102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1945-76-2 | |
Record name | NSC71102 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC71102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.